1-Propyl-1H-imidazole-2-carbonyl chloride
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Overview
Description
1-Propyl-1H-imidazole-2-carbonyl chloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a propyl group at the 1-position and a carbonyl chloride group at the 2-position of the imidazole ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-imidazole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-propyl-1H-imidazole with phosgene (carbonyl chloride) under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the efficient and scalable production of this compound, minimizing the risk of side reactions and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-imidazole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 1-propyl-1H-imidazole-2-carboxylic acid.
Reduction: Reduction of the carbonyl chloride group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 1-propyl-1H-imidazole-2-methanol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous base or water
Major Products Formed:
- Amides, esters, thioesters
- 1-Propyl-1H-imidazole-2-carboxylic acid
- 1-Propyl-1H-imidazole-2-methanol
Scientific Research Applications
1-Propyl-1H-imidazole-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 1-propyl-1H-imidazole-2-carbonyl chloride involves its reactivity with nucleophiles and other chemical species. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
1-Propyl-1H-imidazole-2-carbonyl chloride can be compared with other imidazole derivatives, such as:
1-Methyl-1H-imidazole-2-carbonyl chloride: Similar structure but with a methyl group instead of a propyl group.
1-Ethyl-1H-imidazole-2-carbonyl chloride: Contains an ethyl group instead of a propyl group.
1-Butyl-1H-imidazole-2-carbonyl chloride: Features a butyl group in place of the propyl group.
Uniqueness: The uniqueness of this compound lies in its specific reactivity and the properties imparted by the propyl group. This makes it suitable for particular applications where other imidazole derivatives may not be as effective.
Properties
CAS No. |
62366-46-5 |
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Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
1-propylimidazole-2-carbonyl chloride |
InChI |
InChI=1S/C7H9ClN2O/c1-2-4-10-5-3-9-7(10)6(8)11/h3,5H,2,4H2,1H3 |
InChI Key |
ONGKDTLVSUBXMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CN=C1C(=O)Cl |
Origin of Product |
United States |
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